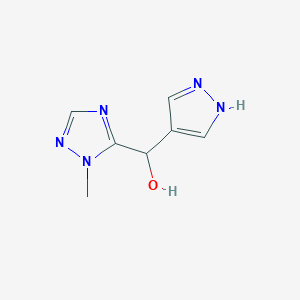

(1-Methyl-1H-1,2,4-triazol-5-yl)(1H-pyrazol-4-yl)methanol

Description

Properties

Molecular Formula |

C7H9N5O |

|---|---|

Molecular Weight |

179.18 g/mol |

IUPAC Name |

(2-methyl-1,2,4-triazol-3-yl)-(1H-pyrazol-4-yl)methanol |

InChI |

InChI=1S/C7H9N5O/c1-12-7(8-4-11-12)6(13)5-2-9-10-3-5/h2-4,6,13H,1H3,(H,9,10) |

InChI Key |

KOFRLJRIEVGORW-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=NC=N1)C(C2=CNN=C2)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

Synthesis of the Pyrazolylmethanol Fragment

The pyrazolylmethanol moiety, specifically (1-methyl-1H-pyrazol-4-yl)methanol, is a key intermediate in the preparation of the target compound. Its synthesis is well-documented and typically involves the reduction of a corresponding pyrazole carbaldehyde.

- Starting material: 1-methyl-1H-pyrazole-4-carbaldehyde.

- Reduction reagent: Sodium borohydride (NaBH4).

- Solvent: Methanol.

- Conditions: Room temperature for 3 hours.

- Workup: Acidification with aqueous hydrochloric acid to pH ~1, followed by basification with saturated potassium carbonate solution, extraction with ethyl acetate, drying, and concentration.

- Yield: High, typically around 97%.

$$

\text{1-methyl-1H-pyrazole-4-carbaldehyde} \xrightarrow[\text{3 h, RT}]{\text{NaBH}_4, \text{MeOH}} (1\text{-methyl-1H-pyrazol-4-yl})\text{methanol}

$$

This method provides a reliable and high-yielding synthesis of the pyrazolylmethanol intermediate, essential for further coupling steps.

Synthesis of the 1-Methyl-1H-1,2,4-triazol-5-yl Methanol Fragment

The triazolylmethanol fragment, (1-methyl-1H-1,2,4-triazol-5-yl)methanol, can be synthesized by methods involving substitution on the triazole ring or via ring formation strategies starting from appropriate precursors.

- Molecular formula: C4H7N3O.

- The compound is commercially available and can be prepared by methylation of 1,2,4-triazole derivatives followed by introduction of the hydroxymethyl group at the 5-position.

- The synthetic approach often involves the use of chloromethyl reagents or formaldehyde derivatives to introduce the hydroxymethyl group.

- Purification typically involves crystallization or chromatographic methods to obtain high purity material.

Coupling Strategies to Form (1-Methyl-1H-1,2,4-triazol-5-yl)(1H-pyrazol-4-yl)methanol

The final step involves linking the two heterocyclic moieties via the methanol group. There are two main approaches:

Direct Coupling of Hydroxymethylated Heterocycles

- This approach involves the reaction of the hydroxymethyl derivative of one heterocycle with the other heterocycle bearing a suitable leaving group (e.g., halide) at the corresponding position.

- Catalysts such as palladium complexes may be used to facilitate coupling under mild conditions.

- Solvents such as dioxane or methanol and bases like potassium phosphate are common.

- Microwave irradiation has been reported to enhance reaction rates and yields in similar heterocyclic coupling reactions.

Stepwise Synthesis via Intermediate Formation

- Starting from the pyrazolylmethanol intermediate, the hydroxymethyl group can be activated (e.g., converted to a halide or tosylate).

- The activated intermediate then undergoes nucleophilic substitution with the triazole nitrogen or carbon nucleophile.

- This method requires careful control of reaction conditions to avoid side reactions and to maintain the integrity of both heterocycles.

Alternative Synthetic Routes

- Some patents describe the preparation of related triazolopyridine derivatives involving triazole and pyrazole rings, which may provide insights into synthetic strategies adaptable for the target compound.

- These methods often involve multi-step sequences with ring closure, substitution, and coupling reactions under controlled conditions.

Summary of Key Reaction Parameters

Research Findings and Considerations

- The reduction of aldehyde to alcohol using sodium borohydride is highly efficient and selective for pyrazole carbaldehydes, providing high yields of pyrazolylmethanol intermediates.

- The coupling reactions involving heterocycles with boronate esters and halides under palladium catalysis are well-established, offering mild conditions and good functional group tolerance.

- Microwave-assisted synthesis can significantly reduce reaction times and improve yields in coupling reactions involving pyrazole and triazole derivatives.

- The stability of the hydroxymethyl group during coupling is crucial; thus, reaction conditions must be optimized to prevent decomposition or side reactions.

- Purification typically involves extraction, drying, and chromatographic techniques to achieve high purity suitable for pharmaceutical or research applications.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1H-1,2,4-triazol-5-yl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The triazole and pyrazole rings can be reduced under specific conditions.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms of the rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or other electrophiles/nucleophiles under acidic or basic conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the triazole or pyrazole rings .

Scientific Research Applications

Overview

The compound (1-Methyl-1H-1,2,4-triazol-5-yl)(1H-pyrazol-4-yl)methanol (CAS No. 1928756-54-0) is a novel heterocyclic compound that has garnered interest in various scientific research fields due to its unique structural characteristics and potential biological activities. This article explores its applications in medicinal chemistry, particularly focusing on its antifungal, antibacterial, and anticancer properties.

Antifungal Activity

Compounds containing the triazole moiety are well-known for their antifungal properties. Research indicates that this compound demonstrates significant efficacy against various fungal pathogens.

Case Study: Antifungal Efficacy

A study conducted by Barbuceanu et al. evaluated the antifungal activity of several triazole derivatives, including related compounds. The results showed minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL against Candida and Aspergillus species, indicating strong antifungal potential.

Antibacterial Properties

Similar to its antifungal activity, this compound has shown promising antibacterial effects against common pathogens such as Staphylococcus aureus and Escherichia coli.

Case Study: Antibacterial Activity

In vitro studies have demonstrated that derivatives of this compound exhibit significant antibacterial activity with MIC values ranging from 0.5 to 8 μg/mL.

Anticancer Potential

The benzoxazepin component of the compound is linked to selective inhibition of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer cell proliferation.

Case Study: Anticancer Activity

Research has indicated that modifications to the structure can enhance its activity against various cancer cell lines. For instance, a derivative was tested in vivo and showed a reduction in tumor size in animal models when administered at specific dosages.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of (1-Methyl-1H-1,2,4-triazol-5-yl)(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole and pyrazole rings can bind to active sites of enzymes, inhibiting their activity and disrupting biological pathways. This can lead to the inhibition of cell growth, induction of apoptosis, or other therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares (1-Methyl-1H-1,2,4-triazol-5-yl)(1H-pyrazol-4-yl)methanol with key structural analogs:

Note: Molecular weight calculated based on analogous triazole-methanol derivatives in .

Crystallographic and Analytical Methods

The SHELX software suite () is widely used for refining crystal structures of small molecules, including nitrogen heterocycles. For example, the structural determination of pyrazole derivatives in likely employed SHELX-based refinement. This suggests that the target compound’s crystallographic analysis would benefit from similar methodologies.

Biological Activity

The compound (1-Methyl-1H-1,2,4-triazol-5-yl)(1H-pyrazol-4-yl)methanol has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 179.18 g/mol. The compound features a triazole and pyrazole moiety, which are known for their pharmacological significance.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉N₅O |

| Molecular Weight | 179.18 g/mol |

| CAS Number | 1928756-54-0 |

Antimicrobial Activity

Research indicates that derivatives of pyrazole and triazole exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus. A study demonstrated that pyrazole derivatives could inhibit bacterial growth effectively at low concentrations .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential. In vitro studies have shown that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. One study reported that certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard anti-inflammatory drugs like dexamethasone .

Antioxidant Activity

The antioxidant activity of this compound was evaluated using DPPH scavenging assays. Compounds within this chemical class exhibited varying degrees of antioxidant capacity, with some showing IC50 values as low as 4.67 µg/mL, indicating strong radical scavenging ability .

The biological activities of this compound are largely attributed to its ability to interact with biological macromolecules:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.

- Cytokine Modulation : It alters the production of cytokines associated with inflammatory responses.

- Radical Scavenging : The presence of heterocycles allows it to neutralize free radicals effectively.

Study on Antimicrobial Properties

In a recent study published in PubMed Central, researchers synthesized a series of pyrazole derivatives and tested their antimicrobial efficacy against standard bacterial strains. The results indicated that compounds with structural similarities to this compound showed promising results against Klebsiella pneumoniae and Pseudomonas aeruginosa .

Anti-inflammatory Research

Another study focused on the anti-inflammatory effects of triazole derivatives. The findings revealed that specific compounds could significantly reduce inflammation markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.